(3R)-3-azidopiperidine hydrochloride
Description
Properties
CAS No. |
1330632-49-9 |
|---|---|
Molecular Formula |
C5H11ClN4 |
Molecular Weight |
162.6 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 3r 3 Azidopiperidine Hydrochloride
Exploration of Azide (B81097) Reactivity: Beyond Conventional Click Chemistry
While the azide functional group is widely recognized for its participation in "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloadditions, the reactivity of the azide in (3R)-3-azidopiperidine hydrochloride extends to other valuable transformations. These reactions provide alternative pathways to functionalized piperidine (B6355638) derivatives.
One of the most significant non-click reactions of azides is the Staudinger reaction . This reaction involves the treatment of an organic azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com Subsequent hydrolysis of this intermediate yields a primary amine and a phosphine oxide, providing a mild method for the reduction of the azide to an amine. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The reaction is known to be high-yielding and proceeds rapidly under gentle conditions. alfa-chemistry.comcommonorganicchemistry.com The resulting (3R)-3-aminopiperidine is a valuable chiral building block for the synthesis of various biologically active molecules, including dipeptidyl peptidase IV (DPP-IV) inhibitors. beilstein-journals.orgwipo.intgoogle.com
The iminophosphorane intermediate generated in the Staudinger reaction can also undergo an aza-Wittig reaction if an electrophilic carbonyl group is present, either inter- or intramolecularly. wikipedia.orgchemistry-reaction.comchem-station.com This reaction leads to the formation of imines. wikipedia.orgchemistry-reaction.comchem-station.com In the context of (3R)-3-azidopiperidine derivatives, an intramolecular aza-Wittig reaction can be a powerful tool for the construction of fused heterocyclic systems. scispace.com For instance, if the piperidine nitrogen is functionalized with a substituent containing a ketone or aldehyde, the in situ generated iminophosphorane can cyclize to form a bicyclic imine. scispace.com
A one-pot synthesis of 3-azidopiperidines has been developed through the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of the azide moiety. nih.gov This method highlights the synthetic utility of the azide group in preparing piperidine-containing structures for biological studies. nih.gov
Table 1: Key Non-Click Reactions of the Azide Group in (3R)-3-azidopiperidine Derivatives
| Reaction | Reagents | Intermediate | Product | Significance |
|---|---|---|---|---|
| Staudinger Reduction | 1. PPh3 2. H2O | Iminophosphorane | (3R)-3-Aminopiperidine | Mild reduction to a valuable chiral amine. wikipedia.orgorganic-chemistry.org |
| Aza-Wittig Reaction | 1. PPh3 2. R2C=O | Iminophosphorane | Imine | Formation of C=N bonds for further functionalization or cyclization. wikipedia.orgchemistry-reaction.comscispace.com |
Nucleophilic and Electrophilic Transformations of the Piperidine Ring System
The piperidine ring of (3R)-3-azidopiperidine hydrochloride possesses a secondary amine that is both nucleophilic and can be readily functionalized through various electrophilic reactions. These transformations are crucial for elaborating the core structure and synthesizing a wide array of derivatives.
N-Alkylation of the piperidine nitrogen is a common transformation that can be achieved using various alkylating agents. researchgate.netodu.edu The reaction of the piperidine with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base to neutralize the formed hydrohalic acid leads to the corresponding N-alkylated piperidines. researchgate.net The choice of base and solvent can influence the reaction's efficiency and selectivity, with common systems including potassium carbonate in DMF or the use of a hindered base like N,N-diisopropylethylamine. researchgate.net
N-Acylation is another fundamental transformation of the piperidine nitrogen. This reaction is typically performed using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The resulting N-acylpiperidines are important intermediates in drug discovery.
The nucleophilicity of the piperidine nitrogen allows it to participate in a variety of other bond-forming reactions. For example, it can undergo reductive amination with aldehydes and ketones to introduce more complex substituents at the nitrogen atom.
Table 2: Common Transformations of the Piperidine Nitrogen in (3R)-3-azidopiperidine
| Transformation | Typical Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K2CO3) | N-Alkyl-(3R)-3-azidopiperidine |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)2O), Base | N-Acyl-(3R)-3-azidopiperidine |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH3CN) | N-Substituted-(3R)-3-azidopiperidine |
Stereochemical Consequences in Subsequent Derivatization Reactions
A critical aspect of the chemistry of (3R)-3-azidopiperidine hydrochloride is the stereochemical outcome of reactions involving the chiral center at the C3 position. Maintaining the stereochemical integrity of this center is often paramount, especially in the synthesis of enantiomerically pure pharmaceuticals.
Reactions that directly involve the C3 azide group, such as the Staudinger reduction to the corresponding amine, are generally expected to proceed with retention of configuration as the C-N bond is not broken during the transformation. The synthesis of (R)-3-aminopiperidine dihydrochloride (B599025) from chiral precursors confirms that the stereochemistry can be preserved. wipo.intgoogle.com
For derivatization reactions at the piperidine nitrogen, such as N-alkylation and N-acylation, the chiral center at C3 is not directly involved in the reaction. Therefore, these reactions are not expected to affect the stereochemistry at C3, and the (R)-configuration should be retained.
However, reactions that could potentially lead to the formation of an intermediate that could racemize, such as those involving deprotonation at the C2 or C4 positions adjacent to the chiral center, would need to be carefully controlled. The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidines has been achieved with high diastereoselectivity, demonstrating that careful choice of reagents and conditions can control the stereochemical outcome. researchgate.net
Investigation of Reaction Mechanisms and Transient Intermediates
The reactions of (3R)-3-azidopiperidine hydrochloride and its derivatives involve several key transient intermediates that dictate the course and outcome of the transformations.
The Staudinger reaction proceeds through a phosphazide (B1677712) intermediate, which is formed by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. wikipedia.orgalfa-chemistry.com This intermediate then undergoes a cyclization to a four-membered ring, followed by the extrusion of dinitrogen to form the iminophosphorane. wikipedia.orgalfa-chemistry.com The mechanism does not involve the formation of a nitrene intermediate. alfa-chemistry.com
The subsequent aza-Wittig reaction involves the nucleophilic attack of the iminophosphorane nitrogen on a carbonyl carbon, leading to a zwitterionic betaine (B1666868) intermediate. wikipedia.orgchemistry-reaction.com This intermediate then collapses to form a four-membered oxazaphosphetane, which fragments to give the final imine product and a phosphine oxide. wikipedia.orgchemistry-reaction.com
In reactions involving the piperidine ring itself, the formation of a bicyclic aziridinium (B1262131) ion is a potential mechanistic pathway, particularly in substitution reactions at the C3 position if the azide were converted to a better leaving group. Studies on related 3-halopiperidines have shown that intramolecular cyclization can lead to the formation of a strained aziridinium ion, which is then susceptible to nucleophilic attack. nih.gov The formation and opening of such an intermediate would have significant stereochemical consequences.
Computational studies on related piperidine systems have provided insights into their conformational preferences and reactivity, which are influenced by the substituents on the ring and the nitrogen atom. kaist.ac.kr These studies can help in predicting the most likely reaction pathways and the stability of transient intermediates.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3r 3 Azidopiperidine Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Connectivity Confirmation
High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. oxinst.com By analyzing the chemical shifts, coupling constants, and signal multiplicities in both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra, the connectivity of atoms within the (3R)-3-azidopiperidine hydrochloride molecule can be unequivocally established.
Distinguishing between stereoisomers, particularly enantiomers and diastereomers, is a critical application of NMR. oxinst.com While enantiomers exhibit identical NMR spectra in achiral solvents, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to discernible differences in the chemical shifts and coupling constants of the corresponding signals. This allows for the determination of enantiomeric purity. For regioisomers, which have different substitution patterns, NMR spectroscopy can readily distinguish between them due to the distinct magnetic environments of the nuclei, resulting in unique spectral fingerprints. oxinst.com
Table 1: Illustrative ¹H and ¹³C NMR Data for a Piperidine (B6355638) Ring System
| Atom | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) |
| C2-H | 2.8 - 3.2 | 45 - 55 |
| C3-H | 3.5 - 4.0 | 50 - 60 |
| C4-H | 1.5 - 2.0 | 20 - 30 |
| C5-H | 1.5 - 2.0 | 20 - 30 |
| C6-H | 2.8 - 3.2 | 45 - 55 |
| N-H | 8.5 - 9.5 | - |
Note: The specific chemical shifts for (3R)-3-azidopiperidine hydrochloride would require experimental determination.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. nih.gov For (3R)-3-azidopiperidine hydrochloride, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. The resulting mass spectrum will display a molecular ion peak corresponding to the mass of the protonated molecule, confirming its molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.gov Specific bond cleavages within the molecule generate characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure, corroborating the connectivity determined by NMR. For instance, the loss of the azido (B1232118) group or fragmentation of the piperidine ring would produce ions with specific mass-to-charge ratios, aiding in the structural confirmation.
Table 2: Expected Mass Spectrometry Data for (3R)-3-azidopiperidine Hydrochloride
| Analysis | Expected Result |
| Molecular Formula | C₅H₁₁ClN₄ |
| Molecular Weight (of the free base) | 126.17 g/mol |
| Molecular Weight (of the hydrochloride salt) | 162.63 g/mol |
| Key Fragmentation Pathways | Loss of N₂, Loss of the azido group, Ring opening |
X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis
X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute stereochemistry of chiral molecules. soton.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data allows for the construction of a three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule, including the absolute configuration at the chiral center (C3), can be determined. nih.govnih.gov
For (3R)-3-azidopiperidine hydrochloride, obtaining a suitable single crystal is a prerequisite. The resulting crystal structure would definitively confirm the 'R' configuration at the C3 position. Furthermore, X-ray crystallography provides detailed information about the molecule's conformation in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net This can reveal the preferred chair or boat conformation of the piperidine ring and the orientation of the azido substituent. nih.gov
Table 3: Crystallographic Data Parameters (Illustrative)
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules per unit cell. |
| Flack Parameter | A value close to zero confirms the correct absolute stereochemistry. |
Chiral Chromatography Methods (e.g., HPLC, SFC) for Enantiomeric Excess Assessment
Chiral chromatography is a crucial technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. uma.es High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful methods used for this purpose. uma.eschromatographyonline.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chiraltech.com
For the analysis of (3R)-3-azidopiperidine hydrochloride, a suitable chiral column, such as one based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose), would be selected. researchgate.net The sample is dissolved in a suitable mobile phase and injected into the chromatograph. The two enantiomers will elute at different retention times, allowing for their quantification. The enantiomeric excess is then calculated from the peak areas of the two enantiomers. nih.gov In some cases, pre-column derivatization with a chiral derivatizing agent can be employed to enhance separation and detection. nih.govjuniperpublishers.com SFC is often considered a "greener" and faster alternative to HPLC for chiral separations. selvita.comyoutube.com
Table 4: Chiral Chromatography Method Parameters (Illustrative)
| Parameter | Description |
| Chromatographic Mode | HPLC or SFC |
| Chiral Stationary Phase | e.g., Amylose- or cellulose-based CSP |
| Mobile Phase | A mixture of solvents (e.g., hexane/ethanol for HPLC; CO₂/modifier for SFC) |
| Flow Rate | The rate at which the mobile phase passes through the column. |
| Detection | UV, Mass Spectrometry |
| Retention Time (R-enantiomer) | The time it takes for the (R)-enantiomer to elute from the column. |
| Retention Time (S-enantiomer) | The time it takes for the (S)-enantiomer to elute from the column. |
Computational and Theoretical Investigations of 3r 3 Azidopiperidine Hydrochloride
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics
The three-dimensional structure of (3R)-3-azidopiperidine hydrochloride is not static but exists as an ensemble of interconverting conformers. Conformational analysis using molecular mechanics and molecular dynamics (MD) simulations is essential to map the potential energy surface and identify the most stable conformations. researchgate.net
The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. For a 3-substituted piperidine, the substituent can be in either an axial or an equatorial position. The relative stability of these conformers is influenced by steric interactions. In the case of (3R)-3-azidopiperidine hydrochloride, the protonated nitrogen atom introduces further complexity.
Molecular dynamics simulations can be employed to explore the conformational landscape of the molecule in different environments, such as in a vacuum or in a solvent. nih.gov These simulations track the atomic motions over time, providing a dynamic picture of the conformational equilibria. The resulting free-energy landscapes can reveal the relative populations of different conformers and the energy barriers between them. nih.govrsc.org
Table 1: Illustrative Conformational Energy Data for a Substituted Piperidine Ring
| Conformer | Dihedral Angle (φ, ψ) | Relative Energy (kcal/mol) | Population (%) |
| Equatorial-Chair | (55°, -175°) | 0.0 | 75 |
| Axial-Chair | (-60°, 60°) | 1.5 | 20 |
| Twist-Boat | (50°, 130°) | 5.0 | 5 |
Note: This table presents hypothetical data for a generic 3-substituted piperidine to illustrate the typical energy differences and populations of major conformers. Specific values for (3R)-3-azidopiperidine hydrochloride would require dedicated computational studies.
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for investigating the electronic structure, stability, and reactivity of (3R)-3-azidopiperidine hydrochloride. wur.nlnih.gov These methods can accurately predict various molecular properties.
DFT calculations can be used to optimize the geometry of the different conformers and to calculate their relative energies with high accuracy. nih.govnih.govresearchgate.net This allows for a more refined understanding of the conformational preferences compared to molecular mechanics. Analysis of the molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can identify the regions of the molecule that are most likely to be involved in chemical reactions. scite.ai
Furthermore, quantum chemical calculations can predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data to validate the computational models. youtube.com The stability of the protonated form and the nature of the interaction between the chloride ion and the piperidinium (B107235) ring can also be investigated in detail.
Table 2: Representative Quantum Chemical Data for a Substituted Piperidinium Ion
| Property | Calculated Value | Method/Basis Set |
| Relative Energy (Axial vs. Equatorial) | 1.8 kcal/mol | B3LYP/6-31G |
| HOMO Energy | -7.2 eV | B3LYP/6-31G |
| LUMO Energy | -0.5 eV | B3LYP/6-31G |
| Dipole Moment | 3.5 D | B3LYP/6-31G |
Note: This table provides example data that could be obtained from DFT calculations on a substituted piperidinium ion. The values are for illustrative purposes and are not specific to (3R)-3-azidopiperidine hydrochloride.
Molecular Modeling of Scaffold Interactions in Design Paradigms
The (3R)-3-azidopiperidine scaffold serves as a valuable building block in drug design and medicinal chemistry. nih.gov Molecular modeling techniques are instrumental in understanding how this scaffold can interact with biological targets, such as enzymes and receptors.
Techniques like scaffold hopping and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be used to design new molecules based on the (3R)-3-azidopiperidine core with improved biological activity. nih.gov Molecular docking simulations can predict the binding mode of ligands containing this scaffold within the active site of a protein, providing insights into the key intermolecular interactions responsible for binding affinity and selectivity. nih.gov
The azide (B81097) group can act as a hydrogen bond acceptor or be used in "click" chemistry reactions to link the scaffold to other molecular fragments, further expanding the chemical space for drug discovery. nih.gov The stereochemistry at the 3-position is crucial, as different enantiomers can exhibit distinct biological activities due to the specific three-dimensional arrangement of atoms required for optimal interaction with a chiral biological target.
Elucidation of Reaction Pathways and Transition States through Computational Methods
Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis of (3R)-3-azidopiperidine hydrochloride. rsc.org By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathway and the structures of transition states and intermediates. researchgate.net
For the synthesis of (3R)-3-azidopiperidine, a key step would likely involve the introduction of the azide group onto the piperidine ring, for instance, through a nucleophilic substitution reaction. Computational methods can be used to model this reaction, calculating the activation energy barriers for different potential pathways. nih.gov This can help in optimizing reaction conditions and predicting the stereochemical outcome of the reaction.
Transition state theory can be used in conjunction with the calculated energy barriers to estimate reaction rates. nih.gov These computational investigations can provide a detailed, atomistic understanding of the reaction mechanism that is often difficult to obtain through experimental methods alone. nih.govrsc.org
Applications of 3r 3 Azidopiperidine Hydrochloride As a Versatile Chiral Synthon in Complex Molecule Synthesis
Strategic Contributions to the Synthesis of Nitrogen-Containing Heterocyclic Frameworks
The chiral nature of (3R)-3-azidopiperidine hydrochloride makes it a sought-after starting material for the stereocontrolled synthesis of various nitrogen-containing heterocyclic frameworks. researchgate.netnih.gov The piperidine (B6355638) ring is a prevalent motif in numerous approved drugs, and introducing chirality can significantly enhance biological activity and selectivity. researchgate.netnews-medical.net The development of efficient synthetic methods for creating functionalized piperidines is a key objective for chemists. nih.gov
The azide (B81097) group in (3R)-3-azidopiperidine is a key functional handle that can be transformed into other nitrogen-containing groups, facilitating the construction of more complex heterocyclic systems. A primary transformation is the reduction of the azide to a primary amine. This reduction can be achieved using various methods, such as catalytic hydrogenation or Staudinger reduction. The resulting chiral 3-aminopiperidine derivative is a valuable intermediate for further functionalization.
For instance, intramolecular cyclization of derivatives prepared from the corresponding 3-aminopiperidine can lead to the formation of fused or bridged bicyclic lactams. researchgate.net One notable application is in the synthesis of conformationally constrained dipeptide surrogates, which are important tools in drug discovery for mimicking or inhibiting peptide-protein interactions. researchgate.netnih.gov For example, a 3-aminopiperidin-2,5-dione has been synthesized as a constrained surrogate of an Ala-Gly dipeptide. researchgate.net Similarly, the synthesis of (3S, 4R)-3-amino-4-alkyl-2-piperidinone derivatives, which act as six-membered lactam-bridged dipeptides, has been accomplished through stereoselective 1,4-addition reactions. researchgate.net
The azide group itself can participate directly in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. youtube.comyoutube.com This reaction, often referred to as "click chemistry," is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for linking the piperidine scaffold to other molecular fragments. youtube.com This approach allows for the modular synthesis of complex molecules where the triazole ring serves as a stable, aromatic linker.
| Starting Material Analogue | Reaction Type | Resulting Heterocyclic Framework | Reference |
| Homopropargyl azides | Intramolecular Cyclization | Pyrroles and dihydropyrroles | researchgate.net |
| (3S, 4R)-chiral oxazolidine (B1195125) α,β-unsaturated ester | 1,4-addition of organocuprate | (3S,4R)-3-amino-4-alkyl-2-piperidinone | researchgate.net |
| Aldehyde with azide functionality | Reductive Cyclization | (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid | mdpi.com |
| Azides and Alkynes | 1,3-Dipolar Cycloaddition | 1,2,3-Triazoles | youtube.comyoutube.com |
Role in the Construction of Bridged Polycyclic Scaffolds and Ring Systems
The conformationally restricted nature of the piperidine ring in (3R)-3-azidopiperidine hydrochloride makes it an excellent starting point for the synthesis of bridged polycyclic scaffolds. researchgate.net Such rigid structures are of great interest in drug design as they can precisely orient pharmacophoric elements in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. researchgate.netresearchgate.net
The synthesis of bridged systems often involves forming a new ring that connects two non-adjacent atoms of the initial piperidine ring. The functional groups of (3R)-3-azidopiperidine hydrochloride, namely the azide and the secondary amine (after deprotection), are key to facilitating these cyclization reactions.
One strategy involves the initial transformation of the azide into an amine. The resulting diamine can then be reacted with a dielectrophile to form a bridge across the piperidine ring. Alternatively, the azide can be used in intramolecular cycloaddition reactions. For example, if an alkyne functionality is introduced elsewhere on the piperidine scaffold, an intramolecular [3+2] cycloaddition can lead to a fused triazole system, effectively creating a bridged structure. nih.gov
Another approach is the aza-Prins cyclization, which can be used to construct bridged piperidine-containing heterocycles. nih.gov This type of reaction involves the cyclization of an amine onto a carbocation, which can be generated from an appropriately positioned alkene or alcohol. By starting with a derivative of (3R)-3-azidopiperidine, it is possible to generate complex bridged systems with control over the stereochemistry. nih.gov
The development of modular strategies, such as sequential catalytic asymmetric allylation, aza-Prins cyclization, and lactonization, has enabled the efficient construction of bridged piperidine-γ-butyrolactones with multiple stereocenters. nih.gov
| Synthetic Strategy | Key Intermediate/Reaction | Resulting Scaffold | Reference |
| Sequential Catalysis | Asymmetric allylation/aza-Prins cyclization/lactonization | Bridged piperidine-γ-butyrolactones | nih.gov |
| Intramolecular Cycloaddition | Intramolecular [3+2] cycloaddition of an azide and alkyne | Fused triazole bicyclic system | nih.gov |
| Skeletal Remodelling | Catalytic deconstructive aminolysis of bridged lactams | 3-hydroxy-2-piperidinone carboxamides | nih.gov |
Utilization in Scaffold Diversity Generation and Chemical Space Exploration for Discovery Programs
(3R)-3-azidopiperidine hydrochloride is a valuable building block in diversity-oriented synthesis (DOS), a strategy aimed at the efficient generation of structurally diverse compound libraries for high-throughput screening. cam.ac.uknih.govcam.ac.uk The goal of DOS is to explore a wide range of chemical space to identify novel bioactive molecules. nih.gov The three-dimensional nature of the piperidine scaffold is particularly desirable for creating fragment libraries with enhanced spatial complexity. nih.gov
The dual functionality of (3R)-3-azidopiperidine hydrochloride allows for its use in "build/couple/pair" strategies, a common algorithm in DOS. nih.gov In the "build" phase, the chiral piperidine serves as a core scaffold. In the "couple" phase, the azide and the secondary amine can be independently functionalized with a variety of chemical moieties. For example, the amine can undergo acylation, alkylation, or sulfonylation, while the azide can be used in cycloaddition reactions or reduced and then further derivatized.
This modular approach allows for the rapid generation of a large number of analogues with diverse appendages and stereochemistry. cam.ac.uk The resulting libraries of compounds can then be screened for biological activity, leading to the identification of new hit compounds for drug discovery programs. The incorporation of chiral piperidine scaffolds has been shown to be a promising strategy for enriching compound libraries and improving the druglikeness of molecules. researchgate.net
| DOS Strategy | Key Features | Type of Diversity Generated | Reference(s) |
| Build/Couple/Pair (B/C/P) | Modular synthesis using building blocks, coupling reactions, and intramolecular pairing. | Skeletal and stereochemical diversity. | cam.ac.uknih.gov |
| Multidimensional Coupling | Variation in the linking motif installed during the coupling reaction. | Scaffold diversity. | cam.ac.uk |
| Use of Chiral Building Blocks | Starting with enantiomerically pure synthons like proline derivatives. | Stereochemical diversity in bicyclic and tricyclic fragments. | nih.gov |
Integration into Multi-Component Reactions and Cascade Sequences for Molecular Complexity
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. rug.nlmdpi.com (3R)-3-azidopiperidine hydrochloride is a suitable substrate for incorporation into MCRs and cascade reactions.
The secondary amine of the piperidine ring (after deprotection) can act as the amine component in well-known MCRs such as the Ugi and Passerini reactions. mdpi.combeilstein-journals.org For example, in an Ugi four-component reaction, the piperidine derivative can be combined with a carboxylic acid, an isocyanide, and a ketone or aldehyde to rapidly generate complex, peptide-like molecules. beilstein-journals.org
The azide group can also be a participant in MCRs. For example, a three-component cycloaddition involving an alkene, sodium azide, and an arylsulfonyl chloride can lead to the formation of aziridines. nih.gov While this specific reaction might be more applicable to the synthesis of the aziridine (B145994) precursor to the piperidine, it highlights the versatility of the azide functionality in complex transformations.
Cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations, are another powerful tool for building molecular complexity. mdpi.com The reduction of the azide in a suitably functionalized derivative of (3R)-3-azidopiperidine can trigger a cascade of cyclizations to form intricate polycyclic systems in a single step. mdpi.com For example, a palladium-catalyzed azide reduction can initiate a cyclization cascade to form functionalized piperidine derivatives. mdpi.com
| Reaction Type | Reactants/Key Steps | Product Type | Reference(s) |
| Ugi Four-Component Reaction | Amine (from reduced azide), carboxylic acid, isocyanide, aldehyde/ketone | α-acylamino carboxamides | mdpi.combeilstein-journals.org |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Azide, terminal alkyne, often with a copper catalyst | 1,2,3-Triazoles | youtube.comyoutube.com |
| Palladium-Catalyzed Azide Reduction Cyclization | Aldehyde with a tethered azide | Cyclic amines/lactams | mdpi.com |
| Three-Component Cycloaddition | Alkene, sodium azide, arylsulfonyl chloride | Aziridines | nih.gov |
Q & A
Q. What are the recommended synthetic routes for (3R)-3-azidopiperidine hydrochloride?
The synthesis typically involves introducing the azide group into a piperidine precursor. A common approach is nucleophilic substitution on a halogenated piperidine derivative (e.g., 3-chloropiperidine) using sodium azide (NaN₃) under controlled conditions. For stereochemical control, chiral starting materials or enzymatic resolution may be employed. Post-reaction, the product is treated with hydrochloric acid to form the hydrochloride salt. Purification via recrystallization or chromatography ensures high purity .
Q. How can the purity and structure of (3R)-3-azidopiperidine hydrochloride be confirmed?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify stereochemistry and azide integration.
- Infrared Spectroscopy (IR): Confirms the presence of the azide group (N₃) via a characteristic ~2100 cm⁻¹ absorption band.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves absolute configuration if crystalline .
Q. What solvents and conditions are optimal for storing (3R)-3-azidopiperidine hydrochloride?
Store in anhydrous, airtight containers at 2–8°C to prevent hydrolysis or decomposition. Avoid exposure to light, moisture, and reducing agents. Stability studies in aprotic solvents (e.g., DMSO, acetonitrile) show minimal degradation over 6 months when stored under nitrogen .
Q. What are common side reactions during azide substitution in piperidine systems?
Competing elimination reactions (e.g., forming alkenes) may occur under basic conditions. Azide reduction to amines is a risk in the presence of trace metals or reducing agents. Side products can be minimized by using inert atmospheres, anhydrous solvents, and avoiding elevated temperatures .
Advanced Research Questions
Q. What strategies mitigate risks associated with the azide group during synthesis?
- Safety Protocols: Use explosion-proof equipment and conduct reactions in fume hoods.
- Controlled Conditions: Employ low temperatures (<0°C) and slow reagent addition to minimize exothermic hazards.
- Metal Scavengers: Add chelating agents (e.g., EDTA) to prevent unintended azide reduction .
Q. How does the stereochemistry at the 3-position affect reactivity?
The (R)-configuration influences steric and electronic interactions. For example, in click chemistry, the azide group’s spatial orientation impacts reaction rates with alkynes. Computational studies (DFT) suggest the (R)-isomer exhibits higher reactivity due to reduced steric hindrance compared to the (S)-enantiomer .
Q. How to analyze reaction intermediates when using (3R)-3-azidopiperidine hydrochloride in click chemistry?
- HPLC/LC-MS: Monitor triazole formation using reverse-phase columns (C18) with UV detection at 254 nm.
- Kinetic Studies: Track reaction progress via in-situ IR spectroscopy to quantify azide consumption.
- Isolation of Intermediates: Use flash chromatography (silica gel, ethyl acetate/hexane gradients) for unstable intermediates .
Q. Can computational methods predict the reactivity of (3R)-3-azidopiperidine hydrochloride in different environments?
Molecular dynamics (MD) simulations and density functional theory (DFT) models effectively predict:
- Solvent Effects: Polar aprotic solvents enhance azide nucleophilicity.
- Thermodynamic Stability: Energy barriers for azide decomposition pathways.
- Binding Affinities: Interactions with biological targets (e.g., enzymes) via docking studies .
Contradictions and Validation
- Stereochemical Purity: Some studies report racemization during azide substitution, necessitating chiral HPLC validation .
- Reaction Yields: Conflicting reports on NaN₃ efficiency (40–85%) suggest solvent-dependent reactivity; DMF generally outperforms THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
